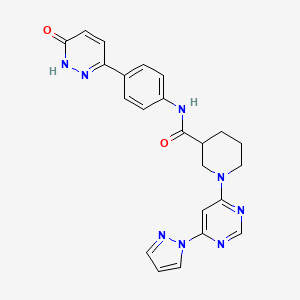

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(6-hydroxypyridazin-3-yl)phenyl)piperidine-3-carboxamide

Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position, a piperidine-3-carboxamide group at the 1-position, and a hydroxypyridazinylphenyl substituent on the amide nitrogen. The presence of pyrimidine, pyrazole, and pyridazine rings highlights its capacity for hydrogen bonding and π-π interactions, which are critical for target binding .

Properties

IUPAC Name |

N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O2/c32-22-9-8-19(28-29-22)16-4-6-18(7-5-16)27-23(33)17-3-1-11-30(14-17)20-13-21(25-15-24-20)31-12-2-10-26-31/h2,4-10,12-13,15,17H,1,3,11,14H2,(H,27,33)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOOTXNNJRUSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)C5=NNC(=O)C=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the compound with analogs identified in the evidence, focusing on structural variations, physicochemical properties, and implied functional differences.

Table 1: Structural and Functional Comparison

Key Observations

Hydrogen Bonding vs. Solubility: The hydroxypyridazine group in the target compound provides strong hydrogen-bonding capacity, which is advantageous for target engagement but may reduce aqueous solubility compared to sulfonamide analogs (e.g., 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide) .

Molecular Weight and Permeability: The target compound’s molecular weight is likely >400 Da (inferred from analogs), which may limit blood-brain barrier penetration. In contrast, 4-amino-N-(6-chloro-3-pyridazinyl)benzenesulfonamide (284.7 Da) offers a lower molecular weight, favoring pharmacokinetic properties .

Substituent Effects on Selectivity :

- Bulky substituents, such as the ethyl-methyl pyrazole in N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide , could sterically hinder off-target interactions but may also reduce binding affinity .

Research Implications and Limitations

While the evidence lacks explicit biological data for the target compound, structural parallels suggest:

- Kinase Inhibition Potential: The pyrimidine-pyrazole scaffold is common in kinase inhibitors (e.g., JAK/STAT inhibitors), but the hydroxypyridazine moiety may confer unique selectivity .

Table 2: Hypothetical ADMET Profile Based on Analogs

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound integrates a pyrazole ring (imparting metabolic stability), a pyrimidine core (facilitating π-π interactions with target proteins), a piperidine carboxamide (enhancing solubility and bioavailability), and a 6-hydroxypyridazin-3-ylphenyl group (contributing to hydrogen bonding). These features collectively modulate binding affinity and selectivity in kinase inhibition assays, as seen in structurally analogous compounds .

Q. What is a standard synthetic route for this compound, and what critical reaction conditions are required?

A multi-step synthesis typically involves:

- Step 1: Coupling of 4-chloropyrimidine with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the pyrazole-pyrimidine intermediate .

- Step 2: Introduction of the piperidine-3-carboxamide moiety via nucleophilic substitution or Buchwald-Hartwig amination .

- Step 3: Final coupling with 4-(6-hydroxypyridazin-3-yl)aniline using EDCI/HOBt for amide bond formation . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical for ≥95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) confirms regioselectivity of pyrazole attachment and carboxamide formation .

- LCMS/HRMS verifies molecular weight and detects synthetic byproducts (e.g., unreacted intermediates) .

- HPLC with UV detection ensures purity (>98%) and resolves diastereomers, if present .

Advanced Research Questions

Q. How can researchers resolve contradictory efficacy data in cell-based vs. enzymatic assays?

Discrepancies may arise from off-target effects, cellular uptake limitations, or metabolic instability. Methodological recommendations:

- Perform cellular thermal shift assays (CETSA) to confirm target engagement in cells .

- Evaluate permeability using Caco-2 assays and metabolic stability in hepatocyte models .

- Use knockout cell lines to isolate target-specific effects .

Q. What strategies optimize the compound’s selectivity against closely related kinases?

- Structure-activity relationship (SAR) studies : Modify the pyridazin-3-yl group’s substituents (e.g., replacing -OH with -OCH₃) to reduce off-target binding .

- Co-crystallization with target kinases to identify key binding residues and guide rational design .

- Alchemical free-energy calculations (e.g., FEP+) to predict affinity changes for specific mutations .

Q. How can synthetic yields be improved without compromising purity?

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .

- Catalyst screening : Test Pd-XPhos for Buchwald-Hartwig steps to reduce catalyst loading and side reactions .

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., pyrazole coupling) to enhance reproducibility .

Q. What experimental approaches validate the compound’s proposed mechanism of action?

- Pharmacodynamic markers : Measure downstream phosphorylation (e.g., p-ERK/p-AKT) via Western blot .

- In vivo efficacy : Use xenograft models with bioluminescence imaging to correlate tumor regression with target inhibition .

- Off-target profiling : Utilize kinase panels (e.g., Eurofins DiscoverX) to rule out polypharmacology .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data across studies?

Variations may stem from polymorphic forms or pH-dependent ionization. Solutions:

- Characterize solid-state forms via XRPD and DSC to identify stable polymorphs .

- Measure solubility in biorelevant media (FaSSIF/FeSSIF) rather than pure buffers .

- Use molecular dynamics simulations to predict solvation free energy .

Q. Why do toxicity profiles vary between in vitro and in vivo models?

- Species differences : Test metabolites in humanized liver models (e.g., chimeric mice) .

- Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align exposure levels .

- Reactive metabolite screening : Use glutathione trapping assays to detect hepatotoxic intermediates .

Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| LogP | 2.8 (calculated via ACD/Labs) | |

| Aqueous solubility (pH 7) | 12 µM (shake-flask HPLC) | |

| pKa | 4.2 (pyridazine -OH), 9.1 (piperidine) |

Q. Table 2. Common Synthetic Byproducts

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Des-hydroxy intermediate | Incomplete coupling at Step 3 | Increase reaction time to 24h |

| Piperidine dimer | Overalkylation during Step 2 | Use excess amine nucleophile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.